2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide
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Overview
Description
2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide typically involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide to form 4-chlorophenyl-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and cost-effectiveness of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group in the thiadiazole ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the chlorophenyl moiety can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiadiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino-substituted chlorophenyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide varies depending on its application:
Antimicrobial Activity: The compound is believed to inhibit the growth of microorganisms by interfering with their cell wall synthesis or by disrupting their metabolic pathways.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation.
Herbicidal Activity: The compound may inhibit the photosynthetic process in plants, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
- 2-chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Uniqueness
2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3OS/c1-16(9(17)6-12)11-15-14-10(18-11)7-2-4-8(13)5-3-7/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZCAYWNCAOQNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C2=CC=C(C=C2)Cl)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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